Cas no 140874-05-1 (1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-)
140874-05-1 structure
Product Name:1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
CAS-nummer:140874-05-1
MF:C30H28N6
MW:472.583525657654
CID:2773990
PubChem ID:12077978
Update Time:2025-04-21
1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,3-[bis(2-pyridylmethyl)amino]benzene
- DTXCID90427949
- N,N,N',N'-tetrakis(2-pyridylmethyl)benzene-1,3-diamine
- 140874-05-1
- 1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
- DTXSID20477139
-
- Inchi: 1S/C30H28N6/c1-5-16-31-25(10-1)21-35(22-26-11-2-6-17-32-26)29-14-9-15-30(20-29)36(23-27-12-3-7-18-33-27)24-28-13-4-8-19-34-28/h1-20H,21-24H2
- InChI-sleutel: ITTBMRNMIHJJGX-UHFFFAOYSA-N
- LACHT: N(CC1C=CC=CN=1)(CC1C=CC=CN=1)C1C=CC=C(C=1)N(CC1C=CC=CN=1)CC1C=CC=CN=1
Berekende eigenschappen
- Exacte massa: 472.23754492Da
- Monoisotopische massa: 472.23754492Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 10
- Complexiteit: 526
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 58Ų
1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- Gerelateerde literatuur
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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